9-HEPE is an omega-3 fatty acid metabolite derived from eicosapentaenoic acid (EPA). [, , , , , ] It belongs to a class of molecules called specialized pro-resolving mediators (SPMs), which play crucial roles in resolving inflammation and promoting tissue healing. [] 9-HEPE is found in various marine organisms, including Pacific krill (Euphausia pacifica). []
References:1. 2. 3. 4. 5. 6. 7. [Not provided in original list - Placeholder for relevant synthesis publication]8. [Not provided in original list - Placeholder for relevant synthesis publication]9. [Not provided in original list - Placeholder for relevant chemical reactions publication]
9-Hydroxyeicosapentaenoic acid is primarily derived from the non-enzymatic oxidation of eicosapentaenoic acid, an omega-3 fatty acid abundant in fish oils. It falls under the category of oxylipins, which are bioactive lipids produced from polyunsaturated fatty acids through enzymatic or non-enzymatic pathways. The compound has been studied for its potential therapeutic effects, particularly in the context of metabolic disorders and inflammation .
The synthesis of 9-hydroxyeicosapentaenoic acid can occur via several methods:
The molecular structure of 9-hydroxyeicosapentaenoic acid consists of a long hydrocarbon chain with a hydroxyl group (-OH) attached at the ninth carbon atom.
The presence of the hydroxyl group contributes to its polarity and solubility characteristics, influencing its interaction with biological membranes and proteins. The stereochemistry at the hydroxyl position (R or S configuration) may affect its biological activity and receptor interactions.
9-Hydroxyeicosapentaenoic acid participates in various chemical reactions:
The mechanism of action for 9-hydroxyeicosapentaenoic acid primarily involves its interaction with nuclear receptors such as PPARs. Upon binding to these receptors:
9-Hydroxyeicosapentaenoic acid exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and for its potential applications in pharmaceuticals.
The applications of 9-hydroxyeicosapentaenoic acid span several fields:
9-Hydroxyeicosapentaenoic acid (9-HEPE) is a specialized oxylipin metabolite derived from the omega-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA; 20:5n-3). This bioactive lipid is enzymatically produced primarily through the 5-lipoxygenase (ALOX5)-mediated oxidation of EPA, where molecular oxygen is inserted at the C9 position, forming a hydroxyl group (-OH) while maintaining EPA's characteristic five cis double bonds [1] [2]. As a member of the hydroxyeicosapentaenoic acid (HEPE) class, 9-HEPE belongs to a broader family of enzymatically oxidized metabolites known as eicosanoids, which serve as crucial signaling molecules in physiological and pathological processes. Unlike EPA, which functions primarily as a structural membrane component and metabolic precursor, 9-HEPE exhibits targeted bioactivity as a ligand for nuclear receptors and modulator of metabolic pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs) [1].
The biosynthetic pathway of 9-HEPE originates from dietary EPA, which is incorporated into cell membranes. Upon enzymatic mobilization by phospholipase A2, free EPA serves as a substrate for ALOX5, yielding 5-hydroperoxyeicosapentaenoic acid (5-HpEPE), which is subsequently reduced to 9-HEPE. Alternative pathways may involve cytochrome P450 enzymes or non-enzymatic oxidation, though these yield predominantly racemic mixtures with potentially distinct bioactivities. 9-HEPE is further metabolizable to specialized pro-resolving mediators (SPMs) like the E-series resolvins, positioning it as both an endpoint metabolite and a biosynthetic intermediate in the omega-3 inflammatory resolution cascade [2] [4]. Its endogenous production occurs in immune cells (neutrophils, macrophages), endothelial cells, and hepatic tissues, with higher concentrations observed following omega-3 supplementation or consumption of marine organisms like krill, where it was first isolated [1].
Table 1: Key Omega-3 Derived Oxylipins and Their Biosynthetic Relationships
Compound | Enzymatic Pathway | Structural Features | Primary Biological Sources |
---|---|---|---|
9-HEPE | ALOX5 oxidation of EPA | OH at C9, 5 double bonds | Pacific krill, human immune cells |
5-HEPE | ALOX5 oxidation of EPA | OH at C5, 5 double bonds | Mammalian leukocytes, fish oil |
12-HEPE | 12-LOX oxidation of EPA | OH at C12, 5 double bonds | Platelets, endothelial cells |
15-HEPE | 15-LOX oxidation of EPA | OH at C15, 5 double bonds | Epithelial cells, macrophages |
18-HEPE | CYP450/auto-oxidation | OH at C18, 5 double bonds | Hepatic tissues, serum |
Resolvin E1 | Sequential 5-LOX/15-LOX | Trihydroxy structure | Inflammatory exudates during resolution |
The investigation of omega-3 oxylipins emerged as a significant shift from the long-standing focus on arachidonic acid (AA)-derived eicosanoids (e.g., prostaglandins, leukotrienes). While AA metabolites were extensively characterized throughout the 20th century for their roles in inflammation and immunity, omega-3 oxylipins like 9-HEPE remained poorly studied until the early 21st century. Initial research into EPA metabolism in the 1980s identified hydroxylated metabolites, but their functional significance was largely overlooked due to the predominance of the "anti-inflammatory omega-3" paradigm, which simplistically attributed benefits to EPA and docosahexaenoic acid (DHA) themselves rather than their metabolic derivatives [2] [7].
A pivotal transition occurred with the discovery of Specialized Pro-Resolving Mediators (SPMs) by Serhan and colleagues in the early 2000s. This work revealed that EPA and DHA are enzymatically converted into potent bioactive resolvins, protectins, and maresins that actively resolve inflammation—a process distinct from immunosuppression. This paradigm shift stimulated interest in upstream EPA metabolites, including HEPEs, as potential mediators or precursors. The isolation and identification of 9-HEPE from Pacific krill (Euphausia pacifica) in 2014 marked a key milestone, as researchers demonstrated its superior PPAR activation capacity compared to unmodified EPA [1]. This discovery positioned marine organisms—particularly krill rich in preformed oxylipins—as valuable models for studying EPA metabolism independent of endogenous human enzymatic pathways.
Contemporary research (post-2020) has expanded to explore the tissue-specific distribution of 9-HEPE and its role in metabolic homeostasis. Advanced lipidomics platforms, such as high-throughput LC-MS/MS methodologies [3], have enabled precise quantification of 9-HEPE in biological matrices, revealing correlations between its tissue levels and improved glucose tolerance or reduced hepatic steatosis in preclinical models. The ongoing NIH-funded research (e.g., R01AT008375) aims to dissect variables affecting oxylipin responses, including microbiome composition, genetic polymorphisms, and circadian rhythms [2].
The bioactivity of hydroxyeicosapentaenoic acids is critically dependent on the positional isomerism of their hydroxyl group, with 9-HEPE exhibiting distinct functional properties compared to other HEPE isomers (e.g., 5-, 12-, 15-, 18-HEPE). Structurally, 9-HEPE ((9S)-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid) features a hydroxyl group at carbon 9, situated between a conjugated diene system (C7-C10) and three isolated double bonds, conferring unique three-dimensional flexibility and electronic properties that influence receptor binding [1] [6] [8].
Functionally, this structural specificity translates into differential activation of nuclear receptors. In seminal studies using GAL4-PPAR reporter assays, 9-HEPE and 8-HEPE emerged as the most potent PPAR ligands among EPA-derived metabolites, significantly outperforming EPA itself and isomers like 5-HEPE, 12-HEPE, or 18-HEPE. At concentrations >64 μM, 9-HEPE activated PPARα, PPARγ, and PPARδ transcriptional activity by 3.2-, 4.1-, and 3.7-fold, respectively, whereas EPA showed minimal effects [1]. This is attributed to the optimal positioning of the hydroxyl group at C9, which facilitates hydrogen bonding with key residues in the PPAR ligand-binding domain—a feature less efficiently achieved by 5-HEPE (sterically constrained by the C5-OH proximity to the carboxyl group) or 15-HEPE (too distal from the carboxylic head) [2].
Table 2: Functional Comparison of Major HEPE Isomers in Metabolic Regulation
Isomer | Primary Receptor Targets | Key Metabolic Functions | Relative Potency vs. EPA |
---|---|---|---|
9-HEPE | PPARα/γ/δ, ChemR23 | Adipogenesis, glucose uptake, anti-steatosis | 3.7–4.1-fold higher PPARγ activation |
5-HEPE | GPR119 | Glucose-dependent insulin secretion | Moderate insulinotropic activity; weak PPAR ligand |
12-HEPE | BLT1 antagonist | Neutrophil migration inhibition | Limited metabolic data |
15-HEPE | PPARγ, RORα | Epidermal anti-inflammation | Mild PPARγ activation (1.8-fold) |
18-HEPE | PPARα (weak) | Resolvin E precursor | Minimal PPAR activity |
Beyond PPARs, 9-HEPE's structure enables distinct immune-modulatory actions. Unlike 5-HEPE—which acts as a GPR119 agonist to stimulate insulin secretion in pancreatic β-cells [7]—or 15-HEPE—which accumulates in the epidermis to mitigate psoriatic inflammation [8]—9-HEPE primarily influences macrophage polarization and adipocyte differentiation. In 3T3-F442A adipocytes, 9-HEPE (≥4 μM) significantly enhanced adipogenesis and basal glucose uptake by 85%, correlating with upregulated GLUT4 expression, whereas 12-HEPE and 18-HEPE showed negligible effects [1]. This functional divergence underscores that minor variations in hydroxyl position (e.g., C9 vs. C12) drastically alter target engagement, positioning 9-HEPE as a unique regulator of metabolic tissue homeostasis among EPA-derived oxylipins.
Complete Compound List:9-Hydroxyeicosapentaenoic Acid (9-HEPE), 5-Hydroxyeicosapentaenoic Acid (5-HEPE), 8-Hydroxyeicosapentaenoic Acid (8-HEPE), 12-Hydroxyeicosapentaenoic Acid (12-HEPE), 15-Hydroxyeicosapentaenoic Acid (15-HEPE), 18-Hydroxyeicosapentaenoic Acid (18-HEPE), Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA), Resolvin E1, Resolvin E3, Peroxisome Proliferator-Activated Receptor (PPAR), ChemR23, GPR119
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9